5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Genistein: 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one
Daidzein: 7-Hydroxy-3-(4-hydroxyphenyl)chromen-4-one
Quercetin: 3,3’,4’,5,7-Pentahydroxyflavone
Uniqueness
5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific structural features, including the presence of methoxy and hydroxy groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18O6 |
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Molecular Weight |
306.31 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C16H18O6/c1-21-16-11(18)6-12-13(15(16)20)14(19)10(7-22-12)8-2-4-9(17)5-3-8/h2-5,7,11-13,15-18,20H,6H2,1H3 |
InChI Key |
CQEDEXPGEGYWJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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